![molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9](/img/structure/B1310309.png)
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a phenylamine group attached to a 2-(4-methoxy-phenoxy)-ethoxy moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine involves several steps. It is likely to undergo electrophilic aromatic substitution, a common reaction for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may be exposed to reactive species like superoxide, peroxide, and singlet oxygen, or towards enzymes of microbes, plants, and animals .
Biochemical Analysis
Biochemical Properties
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on other molecules . Additionally, it can undergo free radical bromination and nucleophilic substitution reactions, which are essential in organic synthesis . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Furthermore, its impact on gene expression can lead to changes in protein synthesis, altering cellular functions and responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form sigma bonds with electrophilic centers on biomolecules, generating positively charged intermediates that undergo further reactions . Additionally, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. For instance, it may undergo oxidation or other chemical transformations, affecting its long-term stability and efficacy . Studies have shown that its impact on cellular function can vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it could lead to toxic or adverse effects, such as hepatotoxicity or renal toxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), which play roles in its metabolism and degradation . These interactions can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:
Preparation of 4-Methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 4-Methoxyphenoxyethanol: 4-Methoxyphenol is reacted with ethylene oxide under basic conditions to form 4-methoxyphenoxyethanol.
Synthesis of this compound: The final step involves the reaction of 4-methoxyphenoxyethanol with 3-aminophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group (if present) or the phenylamine group, converting them to corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenylamines depending on the reagents used.
Scientific Research Applications
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: A precursor in the synthesis of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine.
3-Aminophenol: Another precursor used in the synthesis.
4-Methoxyphenoxyethanol: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its precursors and intermediates, it exhibits enhanced reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULEHIUHYCCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
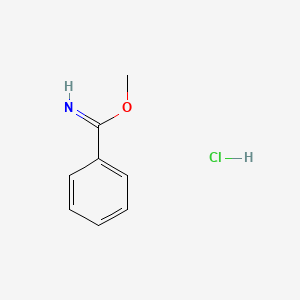
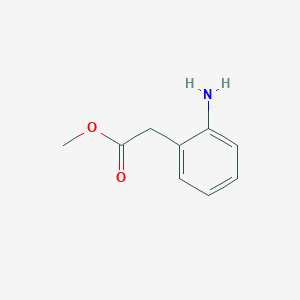
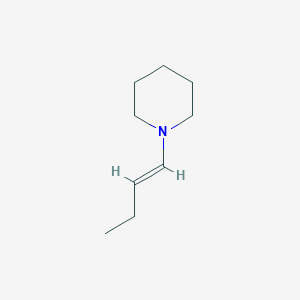
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)
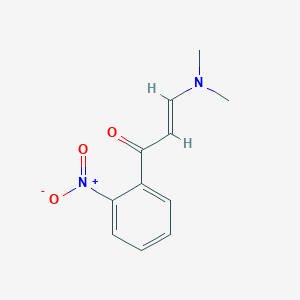
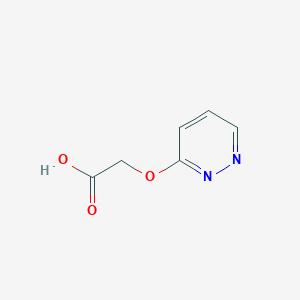
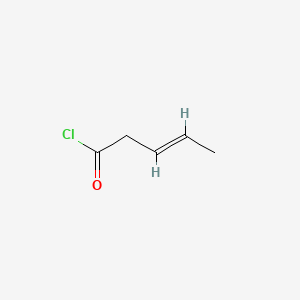
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)
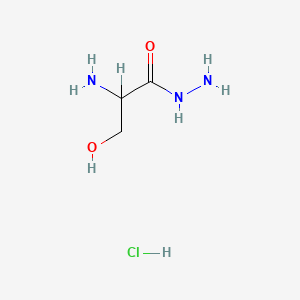
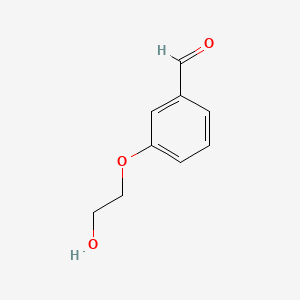
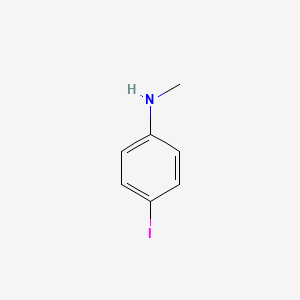
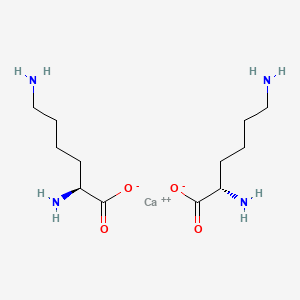
![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
![2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde](/img/structure/B1310259.png)
